
5'-O-phosphonoadenylyl-(3'->5')-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-phosphonoadenylyl-(3’->5’)-adenosine is a compound that plays a significant role in various biochemical processes. It is a type of nucleotide analogue that is often used in scientific research to study the mechanisms of nucleic acid interactions and protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-phosphonoadenylyl-(3’->5’)-adenosine typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphoramidite chemistry, where adenosine is reacted with a phosphoramidite reagent under anhydrous conditions to form the desired phosphonate linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-phosphonoadenylyl-(3’->5’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine phosphates, while substitution reactions can produce various adenosine derivatives .
Wissenschaftliche Forschungsanwendungen
5’-O-phosphonoadenylyl-(3’->5’)-adenosine is widely used in scientific research due to its ability to mimic natural nucleotides. Some of its applications include:
Chemistry: Used to study the mechanisms of nucleotide interactions and enzyme catalysis.
Biology: Employed in the investigation of DNA and RNA synthesis and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer therapies by targeting specific nucleic acid processes.
Industry: Applied in the production of nucleotide-based pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 5’-O-phosphonoadenylyl-(3’->5’)-adenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleotide interactions. This compound can act as a chain terminator in DNA and RNA synthesis, thereby inhibiting the replication of viruses and cancer cells. The molecular targets include DNA and RNA polymerases, as well as various nucleases involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyl-5’-O-phosphonoadenylyl-(3’->5’)-guanosine: Another nucleotide analogue used in similar research applications.
5’-O-phosphonoadenylyl-(3’->5’)-cytidine: Used to study cytidine-specific interactions and processes.
Uniqueness
5’-O-phosphonoadenylyl-(3’->5’)-adenosine is unique due to its specific adenosine base, which allows it to selectively interact with adenosine-specific enzymes and receptors. This specificity makes it a valuable tool in studying adenosine-related biochemical pathways and developing targeted therapies.
Eigenschaften
Molekularformel |
C20H26N10O13P2 |
|---|---|
Molekulargewicht |
676.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)11(31)7(41-19)1-40-45(37,38)43-14-8(2-39-44(34,35)36)42-20(13(14)33)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI-Schlüssel |
GTUJJVSZIHQLHA-XPWFQUROSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)
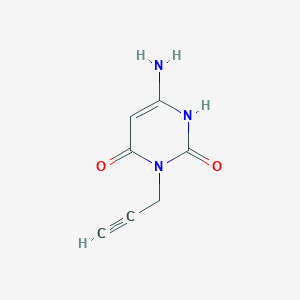
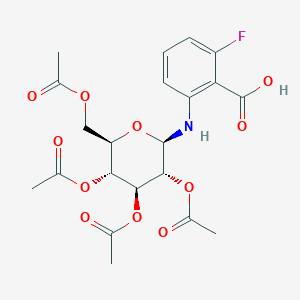

![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
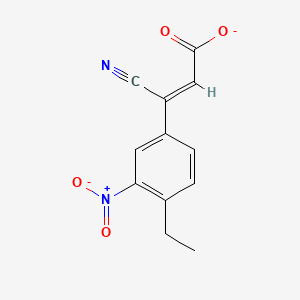
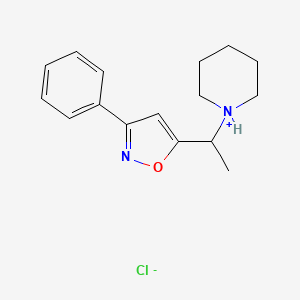
![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
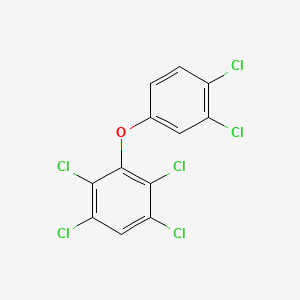
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
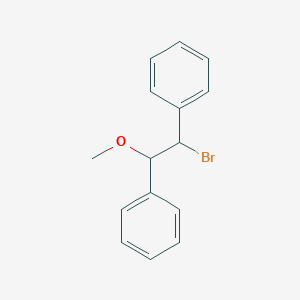
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

